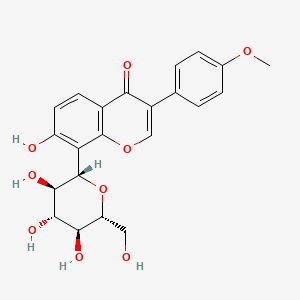

4'-Methoxypuerarin

描述

属性

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRLUNPRLSNXRR-PGPONNFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238868 | |

| Record name | 4'-Methoxypuerarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92117-94-7 | |

| Record name | 4'-Methoxypuerarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methoxypuerarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Methoxypuerarin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypuerarin, an isoflavone diglycoside, is a derivative of the well-known phytoestrogen puerarin. It is distinguished by a methoxy group at the 4' position of its chemical structure. This modification can significantly influence its biological activity and pharmacokinetic profile, making it a compound of increasing interest in pharmacological research. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known and predicted biological signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources of this compound

The primary natural source of this compound is the root of plants belonging to the Pueraria genus, within the Fabaceae family. The most well-documented source is Pueraria lobata (Kudzu).[1][2] Research has also indicated the presence of this compound in Pueraria thomsonii. While both species are sources, studies suggest that the concentration of related isoflavones, such as 3'-methoxypuerarin, is significantly higher in Pueraria lobata compared to Pueraria thomsonii.

Quantitative Analysis of this compound in Pueraria lobata

Quantitative data on the concentration of this compound in its natural sources is crucial for extraction and drug development purposes. The following table summarizes the findings from a study that analyzed the content of several isoflavones in commercially available Pueraria lobata samples.

| Sample Origin (Commercial) | This compound Content (mg/g) |

| Anhui Sample 1 | Data not specified |

| Anhui Sample 2 | Data not specified |

| Anhui Sample 3 | Data not specified |

| ... (other commercial samples) | Data not specified |

Note: Specific quantitative data for this compound from the cited study was for 3'-methoxypuerarin. Further targeted quantitative analysis of this compound is required for a comprehensive understanding of its distribution.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The general workflow is designed to separate the target compound from a complex mixture of other isoflavones and plant metabolites.

Experimental Protocol: Extraction and Preliminary Fractionation

Objective: To extract crude isoflavones from Pueraria lobata root and perform an initial fractionation.

Methodology:

-

Sample Preparation: Dried and powdered roots of Pueraria lobata are used as the starting material.

-

Extraction:

-

The powdered root material is extracted with an 80% ethanol solution. This process is typically repeated three times to ensure maximum yield.

-

The combined extracts are then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude extract.

-

-

Macroporous Resin Chromatography (Initial Fractionation):

-

The crude extract is dissolved in methanol and subjected to column chromatography using an AB-8 macroporous resin.

-

A gradient elution is performed with methanol-water mixtures of increasing methanol concentration (e.g., 20:80, 40:60, 60:40, 80:20, 100:0, v/v). This separates the compounds based on their polarity, yielding several main fractions.

-

Experimental Protocol: Chromatographic Purification

Objective: To isolate and purify this compound from the enriched fractions.

Methodology:

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the primary techniques for the fine purification and quantification of this compound.

-

Column: A reversed-phase C18 column is typically employed for the separation of isoflavones.

-

Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is used.

-

Detection: A UV detector set at a specific wavelength (e.g., 250 nm) is used for detection and quantification. For structural elucidation, a mass spectrometer is coupled to the chromatography system.

-

Preparative HPLC: For obtaining pure this compound in larger quantities, preparative HPLC is utilized. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

Signaling Pathways and Biological Activity

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited. However, based on its structural similarity to puerarin and other isoflavones, and preliminary in-silico and in-vitro studies, several potential pathways can be inferred.

Predicted Signaling Pathways

The biological activities of isoflavones are often mediated through their interaction with various cellular signaling cascades. For this compound, the following pathways are of significant interest for future research:

-

Estrogen Receptor Signaling: Like other isoflavones, this compound is predicted to interact with estrogen receptors (ERα and ERβ), potentially modulating downstream gene expression.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Puerarin has been shown to activate this pathway, suggesting a similar potential for its methoxylated derivative.

-

MAPK/ERK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including inflammation and stress responses. Modulation of this pathway is a common mechanism for many bioactive plant compounds.

-

Antioxidant Response Pathways: The phenolic structure of this compound suggests it may possess antioxidant properties, potentially through the activation of pathways involving Nrf2 and antioxidant response elements (ARE).

Conclusion

This compound is a promising isoflavone primarily found in Pueraria lobata. Its isolation and purification can be achieved through a combination of solvent extraction and multi-step chromatographic techniques. While direct research on its biological mechanisms is still emerging, its structural similarity to puerarin suggests potential interactions with key signaling pathways involved in cellular health and disease. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this intriguing natural compound. Further quantitative studies across different plant parts and geographical locations, along with detailed investigations into its pharmacological activities and signaling pathways, are warranted to fully elucidate its therapeutic value.

References

The Discovery of 4'-Methoxypuerarin in Pueraria lobata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueraria lobata (Willd.) Ohwi, commonly known as Kudzu, is a perennial vine native to East Asia that has been a cornerstone of traditional medicine for centuries. Its roots, in particular, are a rich source of isoflavones, a class of phytoestrogens with a wide range of reported pharmacological activities. While puerarin is the most abundant and well-studied isoflavone in Pueraria lobata, a diverse array of related compounds, including methoxylated derivatives, contribute to its therapeutic potential. This technical guide focuses on the discovery, isolation, and biological significance of a specific methoxylated isoflavone, 4'-methoxypuerarin, found within this remarkable plant. This document will provide an in-depth overview of the experimental protocols for its isolation and characterization, quantitative data on its occurrence, and an exploration of its likely biological activities and associated signaling pathways.

Quantitative Data of Isoflavones in Pueraria lobata

While a singular "discovery" paper detailing the initial isolation and yield of this compound is not prominent in the scientific literature, its presence has been confirmed through numerous phytochemical analyses of Pueraria lobata. The following tables summarize the quantitative data for this compound and other major isoflavones found in the roots of the plant. This data is compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for analysis.[1]

Table 1: Quantitative Analysis of Major Isoflavones in Pueraria lobata Root Extract

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method |

| Puerarin | 44.54 - 66.58 | HPLC-MS |

| Daidzin | 1.5 - 5.0 | HPLC |

| Daidzein | 0.1 - 0.5 | HPLC |

| 3'-Hydroxypuerarin | 0.5 - 2.0 | HPLC-MS |

| This compound | Not explicitly quantified in isolation, but identified as a constituent. | HPLC-MS |

| 3'-Methoxypuerarin | 0.2 - 1.5 | HPLC-MS |

Note: The concentration of isoflavones can vary significantly based on the geographical origin, harvest time, and processing methods of the Pueraria lobata roots.

Experimental Protocols

The following protocols are a composite of established methodologies for the extraction, isolation, and characterization of isoflavones from Pueraria lobata. These methods are directly applicable to the targeted isolation of this compound.

Extraction of Total Isoflavones from Pueraria lobata Roots

This protocol describes a common method for obtaining a crude extract enriched with isoflavones.

-

Plant Material Preparation: Dried roots of Pueraria lobata are pulverized into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered root material is extracted with an aqueous ethanol solution (typically 70-80% ethanol) at a solid-to-liquid ratio of 1:10 (w/v). The extraction is performed at room temperature with continuous stirring for 24 hours, and the process is repeated three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude isoflavone extract.

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate and purify this compound.

-

Column Chromatography: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with a gradient of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of compounds with similar polarity to puerarin derivatives are pooled, concentrated, and further purified by Prep-HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector at a wavelength of 254 nm. Fractions corresponding to the peak of this compound are collected.

-

Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as methanol-water, to yield a pure crystalline solid.

Structural Elucidation of this compound

The structure of the isolated compound is confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to determine the chemical structure, including the position of the methoxy group and the sugar moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima of the compound, which is characteristic of the isoflavone chromophore.

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the well-documented effects of puerarin and other methoxylated isoflavones provide a strong basis for predicting its pharmacological profile. The primary activities are expected to be anti-inflammatory and antioxidant.

Anti-Inflammatory Activity

The anti-inflammatory effects of isoflavones are often mediated through the inhibition of key pro-inflammatory signaling pathways. It is highly probable that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. This compound is hypothesized to inhibit the degradation of IκB, thereby preventing NF-κB activation.

-

MAPK Signaling Pathway: The MAPK pathway is another critical regulator of inflammation. It involves a cascade of protein kinases that, when activated, lead to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. It is likely that this compound can inhibit the phosphorylation of key MAPK proteins, such as p38, ERK, and JNK, thus dampening the inflammatory response.

Visualizations

Experimental Workflow for the Discovery of this compound

Caption: Workflow for the isolation and identification of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a naturally occurring isoflavone within Pueraria lobata that contributes to the plant's complex phytochemical profile. While not as abundant as puerarin, its presence is significant, and its structural similarity to other bioactive isoflavones suggests it possesses valuable anti-inflammatory and antioxidant properties. The experimental protocols outlined in this guide provide a robust framework for the isolation and characterization of this compound, enabling further investigation into its specific pharmacological activities. The proposed modulation of the NF-κB and MAPK signaling pathways offers a compelling direction for future research to unlock the full therapeutic potential of this promising natural compound for the development of novel anti-inflammatory agents. Further quantitative studies are warranted to better understand the variability of this compound content in Pueraria lobata and to optimize its extraction for potential pharmaceutical applications.

References

The Biosynthesis of 4'-Methoxypuerarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypuerarin, an O-methylated derivative of the major bioactive isoflavone puerarin, holds significant interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, and offering in-depth experimental protocols for the characterization of the involved enzymes. The pathway elucidation reveals that the 4'-O-methylation step, catalyzed by the isoflavone 4'-O-methyltransferase (I4'OMT), occurs prior to the C-glycosylation that forms the puerarin backbone. This guide presents the current scientific understanding of this pathway, supported by quantitative data where available, and provides detailed methodologies for its further investigation.

Introduction

Puerarin (daidzein-8-C-glucoside) is a prominent isoflavone found in the roots of Pueraria lobata (kudzu) and is widely used in traditional medicine.[1] Its methylated derivatives, such as this compound, are also naturally occurring and may possess altered bioavailability and bioactivity, making them attractive targets for drug development. The biosynthesis of these specialized metabolites stems from the general phenylpropanoid pathway, leading to the formation of the isoflavone core, which then undergoes various modifications, including glycosylation and methylation.[2] This document details the specific enzymatic reactions leading to the formation of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving enzymes from the general isoflavonoid pathway and specific tailoring enzymes. Contrary to early hypotheses suggesting a direct methylation of puerarin, current evidence strongly indicates that the 4'-O-methylation occurs at the isoflavone stage, specifically on daidzein, prior to the C-glycosylation step.[3][4]

The key steps are:

-

Formation of the Isoflavone Core (Daidzein): The pathway begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways to produce the isoflavone daidzein. Key enzymes in this upstream pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Reductase (CHR), Chalcone Isomerase (CHI), and Isoflavone Synthase (IFS).

-

4'-O-Methylation of Daidzein: The crucial methylation step is the conversion of daidzein to formononetin (4'-O-methyldaidzein). This reaction is catalyzed by the enzyme Isoflavone 4'-O-methyltransferase (I4'OMT) , identified in Pueraria lobata as PlOMT9 .[4][5] This S-adenosyl-L-methionine (SAM)-dependent enzyme specifically transfers a methyl group to the 4'-hydroxyl group of daidzein.

-

C-Glycosylation of Formononetin: The final step is the C-glycosylation of formononetin at the C-8 position to yield this compound. This reaction is catalyzed by a C-glucosyltransferase. While the specific enzyme that C-glucosylates formononetin has not been definitively characterized, it is hypothesized to be an isoflavone C-glucosyltransferase similar to that involved in puerarin biosynthesis from daidzein.

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Quantitative Data

While the enzymatic steps in the this compound pathway have been elucidated, comprehensive quantitative data, particularly the kinetic parameters of the key enzymes from Pueraria lobata, are not yet fully available in the literature. The following table summarizes the available data for the critical methylation step catalyzed by PlOMT9.

| Enzyme | Substrate | Product | Km | Vmax | Source Organism | Reference |

| PlOMT9 (I4'OMT) | Daidzein | Formononetin | Data not available | Data not available | Pueraria lobata | [4][5] |

| Genistein | Biochanin A | Data not available | Data not available | Pueraria lobata | [3] |

Note: Specific Km and Vmax values for PlOMT9 have not been reported. Further enzymatic characterization is required to determine these kinetic constants.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of PlOMT9

This protocol describes the expression of PlOMT9 in Escherichia coli and its subsequent purification, a necessary step for in vitro enzyme assays.

4.1.1. Gene Cloning and Vector Construction

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the roots of Pueraria lobata. Synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

PCR Amplification: Amplify the full-length coding sequence of PlOMT9 from the cDNA using gene-specific primers with appropriate restriction sites for cloning.

-

Vector Ligation: Ligate the purified PCR product into a suitable expression vector, such as pET-28a(+), which contains an N-terminal His-tag for purification.

-

Transformation: Transform the ligation product into competent E. coli DH5α cells for plasmid propagation and sequence verification.

4.1.2. Protein Expression

-

Transform the sequence-verified pET-28a(+)-PlOMT9 plasmid into an appropriate E. coli expression strain, such as BL21(DE3).

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged PlOMT9 protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Desalt and concentrate the purified protein using ultrafiltration for use in enzyme assays.

In Vitro Enzyme Assay for PlOMT9 (I4'OMT) Activity

This protocol details the procedure to measure the enzymatic activity of the purified PlOMT9.

-

Reaction Mixture: Prepare the reaction mixture in a total volume of 50 µL containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

100 µM Daidzein (substrate, dissolved in DMSO)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

1-5 µg of purified PlOMT9 enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of methanol or by acidifying with 5 µL of 5 M HCl.

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the product, formononetin.

-

Use an authentic standard of formononetin to confirm the identity of the product by comparing retention times and mass spectra.

-

-

Controls:

-

A reaction without the enzyme to control for non-enzymatic methylation.

-

A reaction without the substrate (daidzein) to assess any background activity.

-

A reaction with heat-denatured enzyme as a negative control.

-

In Vivo Functional Analysis using Hairy Root Transformation

This protocol allows for the study of the this compound biosynthetic pathway in a plant system by overexpressing or silencing the key genes in Pueraria hairy roots.

4.3.1. Preparation of Agrobacterium rhizogenes

-

Introduce the expression vector containing the gene of interest (e.g., PlOMT9 for overexpression or a hairpin construct for silencing) into a suitable strain of Agrobacterium rhizogenes (e.g., ATCC 15834, K599) via electroporation or triparental mating.

-

Grow the transformed A. rhizogenes in YEP medium containing the appropriate antibiotics to an OD600 of 0.6-0.8.

-

Harvest the bacteria by centrifugation and resuspend in liquid MS medium to the desired concentration.

4.3.2. Plant Material and Infection

-

Sterilize seeds of Pueraria lobata and germinate them on hormone-free MS medium.

-

Use explants (e.g., leaf discs, stem segments) from sterile seedlings for infection.

-

Wound the explants and inoculate them with the prepared A. rhizogenes suspension for 15-30 minutes.

-

Co-cultivate the explants on solid MS medium for 2-3 days in the dark.

4.3.3. Hairy Root Induction and Selection

-

Transfer the co-cultivated explants to solid MS medium containing an antibiotic to eliminate the Agrobacterium (e.g., cefotaxime) and a selection agent if the vector contains a selectable marker.

-

Subculture the explants every 2-3 weeks until hairy roots emerge from the wounded sites.

-

Excise the individual hairy root lines and culture them separately on fresh medium to establish stable transgenic lines.

4.3.4. Analysis of Metabolites

-

Harvest the established hairy root cultures.

-

Extract the isoflavonoids from the lyophilized root tissue using a suitable solvent (e.g., methanol).

-

Analyze the extracts by HPLC or LC-MS to quantify the levels of daidzein, formononetin, puerarin, and this compound. Compare the metabolite profiles of the transgenic lines with those of wild-type hairy roots.

Conclusion and Future Perspectives

The biosynthesis of this compound proceeds through the 4'-O-methylation of daidzein to formononetin by the enzyme PlOMT9, followed by C-glycosylation. This technical guide provides a foundational understanding of this pathway and detailed protocols for its investigation. Future research should focus on several key areas:

-

Determination of Kinetic Parameters: A thorough kinetic analysis of PlOMT9 is necessary to determine its Km and Vmax values for daidzein and other potential substrates. This will provide crucial data for metabolic modeling and engineering efforts.

-

Identification of the C-Glucosyltransferase: The specific enzyme responsible for the C-glycosylation of formononetin to produce this compound needs to be identified and characterized.

-

Regulatory Mechanisms: The transcriptional regulation of the genes involved in this pathway, particularly PlOMT9, warrants investigation to understand how the production of this compound is controlled in the plant.

-

Metabolic Engineering: With the key enzymes identified, there is potential to engineer microbial or plant systems for the enhanced production of this compound for pharmacological applications.

By addressing these research gaps, a more complete picture of this compound biosynthesis will emerge, paving the way for its sustainable production and therapeutic application.

References

- 1. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Production of Hairy Root Cultures and Transgenic Plants by Agrobacterium rhizogenes-Mediated Transformation | Springer Nature Experiments [experiments.springernature.com]

- 5. protocols.io [protocols.io]

An In-depth Technical Guide to 4'-Methoxypuerarin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypuerarin, an isoflavone glycoside isolated from the root of Pueraria lobata, is a compound of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented to aid in its identification and characterization. Furthermore, this document outlines experimental protocols for its isolation and for the investigation of its anti-inflammatory effects through the modulation of key signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound, also known as 4'-O-Methylpuerarin, is a C-glycosylated isoflavone. The core structure consists of an isoflavone backbone substituted with a methoxy group at the 4'-position of the B-ring and a β-D-glucopyranosyl moiety attached to the C-8 position of the A-ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [1] |

| CAS Number | 92117-94-7 | [1] |

| Molecular Formula | C₂₂H₂₂O₉ | [1][2] |

| Molecular Weight | 430.40 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not definitively reported | |

| Boiling Point (Predicted) | 661.7 ± 55.0 °C at 760 mmHg | |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO, methanol, and ethanol. Slightly soluble in water. | [2] |

| Storage | Store at -20°C in a dry, dark place. | [2] |

Spectroscopic Data

Table 3: Predicted and Reference Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Data not available in search results. Expected signals would correspond to the aromatic protons of the isoflavone core, the methoxy group protons, and the protons of the glucose moiety. | |

| ¹³C NMR | Data not available in search results. Expected signals would include those for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the carbons of the glucose unit. | |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 429.11909 (Predicted) | |

| Infrared (IR) | Expected characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups. |

Biological Activities and Signaling Pathways

This compound, as a derivative of puerarin, is presumed to share some of its pharmacological activities, including anti-inflammatory and antioxidant effects. Research on related compounds suggests that these effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Isoflavones are known to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades. The primary pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Proposed mechanism of anti-inflammatory action of this compound via the NF-κB pathway.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the isolation of isoflavones from plant material and for assessing anti-inflammatory activity. These should be adapted and optimized for specific laboratory conditions.

Isolation of this compound from Pueraria lobata

This protocol describes a general procedure for the extraction and isolation of isoflavones from the dried roots of Pueraria lobata.

References

4'-Methoxypuerarin: A Technical Overview of a Pueraria Isoflavone

For Immediate Release

This technical guide provides a comprehensive overview of 4'-Methoxypuerarin, an isoflavone glycoside found in the root of Pueraria lobata (Kudzu). This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity. However, it is important to note that publicly available information on the specific biological activity, signaling pathways, and detailed experimental protocols for this compound is currently limited.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [1] |

| CAS Number | 92117-94-7 | [2] |

| Molecular Formula | C22H22O9 | [1] |

| Synonyms | 4'-O-Methylpuerarin |

Current State of Research

This compound has been identified as a chemical constituent of Puerariae Lobatae Radix[2]. However, a thorough review of the current scientific literature reveals a significant gap in the understanding of its specific pharmacological properties. While its parent compound, puerarin, has been extensively studied, data on the biological effects and mechanisms of action of the 4'-methoxy derivative remains scarce.

Due to this lack of specific data, this guide will provide an overview of the well-documented activities of puerarin to offer a contextual framework. It is crucial to emphasize that the biological activities of puerarin may not be directly attributable to this compound. The addition of a methoxy group at the 4' position can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.

A Look at the Closely Related Puerarin

Puerarin is the most abundant and studied isoflavone in Pueraria lobata[3]. It has demonstrated a wide range of pharmacological effects, including:

-

Cardiovascular Protection: Puerarin has been shown to have protective effects on the cardiovascular system[4].

-

Neuroprotection: Studies have indicated its potential in protecting the nervous system[3][4].

-

Anti-inflammatory and Antioxidant Effects: Puerarin exhibits both anti-inflammatory and antioxidant properties[4].

Signaling Pathways of Puerarin

Research has implicated several key signaling pathways in the mechanism of action of puerarin. These include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its modulation by puerarin has been reported[4].

-

MAPK Signaling Pathway: The mitogen-activated protein kinase pathway, involved in cellular responses to various stimuli, is also influenced by puerarin[4].

-

NF-κB Signaling Pathway: Puerarin has been shown to regulate the NF-κB pathway, a key player in inflammation and immune responses[4].

Experimental Protocols and Quantitative Data

A critical gap in the literature is the absence of detailed experimental protocols and quantitative biological data specifically for this compound. The methodologies for studying the effects of puerarin are well-established and can serve as a foundation for future investigations into its 4'-methoxy derivative. These typically involve a range of in vitro assays (e.g., cell viability, enzyme activity, gene expression analysis) and in vivo studies using animal models relevant to the targeted disease area.

Visualizing the Research Landscape

The following diagram illustrates the current state of knowledge regarding this compound in relation to its parent compound, puerarin.

Conclusion and Future Directions

This compound is a known isoflavone from Pueraria lobata with a defined chemical structure. However, there is a clear need for further research to elucidate its specific biological activities, mechanisms of action, and potential therapeutic applications. Future studies should focus on direct comparisons with puerarin to understand the influence of the 4'-methoxy group on its pharmacological profile. Such research will be invaluable for the drug development community and for unlocking the full therapeutic potential of the isoflavones from this important medicinal plant.

References

Pharmacological Profile of 4'-Methoxypuerarin: A Technical Guide

Disclaimer: Scientific literature providing a detailed pharmacological profile specifically for 4'-Methoxypuerarin is limited. This document provides a comprehensive overview of the well-researched parent compound, Puerarin , to infer the potential properties and mechanisms of its 4'-methoxy derivative. All data, pathways, and protocols described herein pertain to Puerarin unless otherwise specified.

Introduction

This compound (4'-O-Methylpuerarin) is an isoflavone diglycoside, a derivative of Puerarin, isolated from the root of the kudzu plant (Pueraria lobata). Puerarin itself is the major bioactive constituent of this traditional Chinese medicine and has been extensively studied for its wide-ranging pharmacological activities. These activities primarily include potent neuroprotective, cardioprotective, and anti-inflammatory effects. The addition of a methoxy group at the 4' position may alter the compound's lipophilicity, metabolic stability, and target engagement, potentially modifying its pharmacokinetic and pharmacodynamic profile. This guide outlines the known pharmacological profile of Puerarin as a foundational framework for directing future research into this compound.

Pharmacodynamics: Mechanism of Action

Puerarin exerts its therapeutic effects through the modulation of multiple signaling pathways, primarily associated with mitigating inflammation, oxidative stress, and apoptosis.

Neuroprotective Effects

Puerarin has demonstrated significant neuroprotective properties in models of cerebral ischemia, neurodegenerative diseases like Parkinson's and Alzheimer's, and glutamate-induced neurotoxicity.[1][2] The primary mechanisms involve:

-

Anti-Apoptosis: Puerarin prevents neuronal cell death by modulating the mitochondrial apoptosis pathway. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the release of cytochrome c and the subsequent activation of caspase-3 and caspase-9.[3]

-

Antioxidant Activity: It combats oxidative stress by activating the Nrf2/ARE signaling pathway, which increases the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione.[2]

-

Modulation of PI3K/Akt Pathway: A key mechanism for puerarin's neuroprotective effect is the activation of the PI3K/Akt signaling pathway.[1][2][4] This pathway is crucial for promoting cell survival, growth, and proliferation, and its activation by puerarin helps to shield neurons from ischemic and oxidative insults.[1][5][6]

-

Anti-Inflammatory Action: Puerarin suppresses neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Cardioprotective Effects

Puerarin demonstrates significant protective effects on the cardiovascular system, targeting atherosclerosis, myocardial infarction, and hypertension.[4][7][8]

-

Vasodilation: It promotes the relaxation of blood vessels, in part by enhancing the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[9]

-

Anti-atherosclerosis: Puerarin inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerotic plaques.[10][11] This effect is mediated through the suppression of signaling pathways like p38 MAPK and JNK.[11][12] It also reduces the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages.

-

Anti-inflammatory Action: In the vasculature, puerarin inhibits the expression of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines, largely through the inhibition of the NF-κB signaling pathway.[9][13]

Anti-inflammatory Effects

Across multiple cell types, puerarin demonstrates robust anti-inflammatory activity. In LPS-stimulated macrophages, puerarin at a concentration of 40 μM significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α.[14] This is achieved by inhibiting key inflammatory signaling cascades, including the NF-κB and MAPK pathways.[9][10][15]

Pharmacokinetics

The clinical application of puerarin is often limited by its poor oral bioavailability (~7% in rats), which is attributed to low water solubility and extensive first-pass metabolism.[16] Intravenous or intraperitoneal administration results in wider distribution to tissues including the heart, liver, kidney, and brain.[16][17][18][19] The primary metabolic route is glucuronidation, with metabolites being excreted mainly through urine.[16] The pharmacokinetic profile of this compound is unknown but may differ from the parent compound due to altered metabolic susceptibility.

Table 1: Pharmacokinetic Parameters of Puerarin in Animal Models

| Species | Administration Route & Dose | Cmax | Tmax | AUC (0-t) | T½ (half-life) | Reference |

|---|---|---|---|---|---|---|

| Female Rats | Oral (5 mg/kg) | 145.47 µg/L | ~1 h | 292.23 µg·h/L (AUC 0-∞) | 0.88 h | [16][20] |

| Female Rats | IV (1 mg/kg) | 621.96 µg/L | - | 292.23 µg·h/L (AUC 0-∞) | 0.21 h | [16] |

| SD Rats | IP (80 mg/kg) | 67.02 µg/mL | 18 min | 5157.76 µg·min/mL | - | [17] |

| SD Rats | IP (40 mg/kg) | 26.55 µg/mL | 24 min | 2776.43 µg·min/mL | - | [17] |

| SD Rats | IP (20 mg/kg) | 14.12 µg/mL | 30 min | 1420.59 µg·min/mL | - | [17] |

| Cynomolgus Monkeys | Oral (10 mg/kg) | 15.33 ± 4.50 ng/mL | 0.75 h | 58.74 ± 14.73 ng·h/mL | 4.30 h | [21] |

| Cynomolgus Monkeys | IV (1 mg/kg) | 2008.0 ± 514.8 ng/mL | - | 664.8 ± 167.3 ng·h/mL | 1.95 h | [21] |

Note: Units are reported as published in the source literature. Direct comparison requires unit conversion. IP: Intraperitoneal; IV: Intravenous.

Experimental Protocols

Detailed protocols for assessing the pharmacological activity of a novel compound like this compound would be adapted from established methods used for puerarin and other flavonoids.

In Vivo Model of Focal Cerebral Ischemia

This protocol is used to assess neuroprotective efficacy against stroke.

-

Model Induction: Male Sprague-Dawley rats are anesthetized. The middle cerebral artery is occluded (MCAO) by inserting a nylon monofilament into the internal carotid artery. Ischemia is typically maintained for 90-120 minutes, after which the filament is withdrawn to allow for reperfusion.[6][22]

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered, often intraperitoneally, at various doses (e.g., 25, 50, 100 mg/kg) daily for a set period (e.g., 7 days) prior to MCAO induction.[6][22]

-

Endpoint Assessment (24-48h post-reperfusion):

-

Neurological Deficit Scoring: Motor and neurological functions are assessed using a standardized scale (e.g., Longa or Zea Longa score).[22][23]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volume is quantified using image analysis software.[6][24]

-

Biochemical Analysis: Brain tissue from the ischemic penumbra is harvested for Western blot or ELISA to measure levels of apoptotic markers (Bax, Bcl-2, Caspase-3), inflammatory cytokines (TNF-α, IL-6), and key signaling proteins (p-Akt, p-MAPK).[22]

-

In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

This assay determines a compound's ability to suppress inflammatory responses in immune cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded into 96-well or 12-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 10, 20, 40 μM) for 1-2 hours.[14]

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1-2.5 µg/mL) to the culture medium. Control groups include untreated cells and cells treated only with LPS.[14]

-

Incubation: Cells are incubated for 24 hours.

-

Endpoint Measurement:

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

-

Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using specific ELISA kits.

-

Protein Expression: Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of key inflammatory pathway proteins like NF-κB, IκBα, and MAPKs (p38, ERK, JNK).

-

Conclusion and Future Directions

While this compound remains an understudied derivative, the extensive pharmacological data available for its parent compound, Puerarin, provides a strong rationale for its investigation as a potential therapeutic agent. Puerarin displays significant neuroprotective, cardioprotective, and anti-inflammatory activities through the modulation of critical signaling pathways involved in cell survival, oxidative stress, and inflammation.

Future research on this compound should prioritize a systematic evaluation of its pharmacological profile. Key studies should include:

-

In vitro screening: Determination of IC50/EC50 values in relevant assays (e.g., anti-inflammatory, antioxidant, neuroprotection) to compare its potency against Puerarin.

-

Pharmacokinetic studies: A full ADME (Absorption, Distribution, Metabolism, Excretion) profile in animal models to determine its bioavailability, metabolic stability, and tissue distribution.

-

Safety pharmacology: Assessment of potential liabilities, including cytotoxicity, mutagenicity (Ames test), hERG channel inhibition, and cytochrome P450 inhibition.

By following this outlined approach, the therapeutic potential of this compound can be thoroughly elucidated, building upon the promising foundation established by its parent compound.

References

- 1. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]

- 2. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update [aginganddisease.org]

- 3. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Progress on cardiovascular protections and mechanism research of puerarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]

- 7. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]

- 8. Roles and mechanisms of puerarin on cardiovascular disease:A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of puerarin on chronic inflammation: Focus on the heart, brain, and arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Puerarin inhibits vascular smooth muscle cells proliferation induced by fine particulate matter via suppressing of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Puerarin inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics and Tissue Distribution Kinetics of Puerarin in Rats Using Indirect Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacokinetics and Tissue Distribution Kinetics of Puerarin in Rats Using Indirect Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. thieme-connect.com [thieme-connect.com]

- 22. Puerarin protects rat brain against ischemia/reperfusion injury by suppressing autophagy via the AMPK-mTOR-ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Anti-Inflammatory Combination of Puerarin and Ac2-26 Using Intranasal Delivery for Effective Against Ischemic Stroke in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 4'-Methoxypuerarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypuerarin, an isoflavone glycoside isolated from Pueraria lobata, is a compound of increasing interest within the scientific community due to its potential therapeutic applications. As a derivative of the well-studied puerarin, this compound is hypothesized to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon evidence from related compounds and outlining detailed experimental protocols for its further investigation. The core of its action is likely centered on the modulation of key signaling pathways, including the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) and the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This document serves as a foundational resource for researchers aiming to elucidate the precise molecular interactions and therapeutic potential of this compound.

Introduction

This compound (4'-O-Methylpuerarin) is a naturally occurring isoflavone diglycoside.[1] Its structural similarity to puerarin and other methoxyflavones suggests a potential for a diverse pharmacological profile. While direct and extensive research on this compound is still emerging, the established mechanisms of its parent compounds provide a strong basis for predicting its mode of action. This guide will synthesize the current understanding and provide the necessary tools for the scientific exploration of this promising compound.

Putative Core Mechanisms of Action

The primary mechanisms of action of this compound are likely multifaceted, targeting fundamental cellular processes involved in disease progression.

Neuroprotection via PARP-1 Inhibition

A key hypothesized mechanism for the neuroprotective effects of this compound is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 is a critical step in a form of programmed cell death known as parthanatos, which is implicated in various neurodegenerative conditions. By inhibiting PARP-1, this compound may prevent the depletion of cellular energy stores (NAD+ and ATP) and subsequent cell death.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is a hallmark of numerous diseases. This compound is predicted to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound may inhibit this pathway by preventing IκBα degradation.

-

MAPK Pathway: The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors and in inflammation. By inhibiting the phosphorylation of these kinases, this compound could downregulate the production of pro-inflammatory cytokines.

Anti-Cancer Activity

The anti-cancer potential of this compound is likely derived from its ability to influence multiple signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By modulating these pathways, this compound may induce apoptosis, inhibit cell proliferation, and prevent metastasis.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for the types of data that should be generated to characterize its activity. The values for related compounds are included for reference where available.

Table 1: In Vitro Cytotoxicity

| Cell Line | Assay Type | IC50 (µM) for this compound | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| SH-SY5Y | MTT | Data Needed | Puerarin | >100 |

| RAW 264.7 | MTT | Data Needed | Luteolin | ~50 |

| HeLa | MTT | Data Needed | Doxorubicin | ~0.5 |

Table 2: Enzyme Inhibition

| Target Enzyme | Assay Type | IC50 (nM) for this compound | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| PARP-1 | Fluorescence | Data Needed | Olaparib | 5 |

| IKKβ | Kinase Glo | Data Needed | TPCA-1 | 17.9 |

Table 3: Reporter Gene Assay

| Reporter Construct | Cell Line | EC50 (µM) for this compound | Reference Compound | Reference EC50 (µM) |

|---|

| NF-κB Luciferase | HEK293T | Data Needed | Bay 11-7082 | 10 |

Detailed Experimental Protocols

The following protocols provide a framework for the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Methodology:

-

Cell Seeding: Seed cells (e.g., SH-SY5Y, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

PARP-1 Inhibition Assay (Fluorometric)

Methodology:

-

Reaction Setup: In a 96-well black plate, add PARP-1 enzyme, activated DNA, and varying concentrations of this compound in reaction buffer.

-

Initiation: Start the reaction by adding NAD+.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining NAD+ or the amount of PAR polymer formed using a specific fluorescent probe and a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC50 value.

NF-κB Reporter Assay (Luciferase)

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot Analysis of MAPK/Akt Phosphorylation

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-16 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., growth factor or LPS) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, or Akt overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with the potential for significant therapeutic applications. Based on the current understanding of related isoflavones, its mechanism of action likely involves the modulation of key signaling pathways such as PARP-1, NF-κB, and MAPK. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these mechanisms and the quantification of the biological activities of this compound. Further research in this area is crucial to fully elucidate its therapeutic potential and to pave the way for its development as a novel therapeutic agent.

References

In Vitro Biological Activities of 4'-Methoxypuerarin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypuerarin, an isoflavone glycoside and a derivative of the well-studied puerarin, has emerged as a molecule of interest in pharmacological research. While puerarin, isolated from the root of Pueraria lobata, has a long history of use in traditional medicine and has been extensively investigated for its various biological activities, its 4'-methoxy derivative is less characterized. This technical guide provides a comprehensive summary of the currently available data on the in vitro biological activities of this compound, with a focus on its antioxidant properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activities

The primary in vitro biological activity reported for this compound is its ability to scavenge reactive nitrogen and oxygen species. These antioxidant properties are crucial in the context of cellular health, as excessive levels of these reactive species can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activities

Currently, detailed quantitative data, such as IC50 values, for the antioxidant activities of this compound are not extensively available in the public domain. However, existing research indicates its activity in the following assays:

| Biological Activity | Result | Reference |

| Peroxynitrite (ONOO⁻) Scavenging | Active | [1] |

| Nitric Oxide (NO·) Scavenging | Weakly Active | [1] |

| Superoxide Anion (·O₂⁻) Scavenging | Weakly Active | [1] |

Table 1: Summary of In Vitro Antioxidant Activities of this compound

Experimental Protocols

Detailed experimental protocols for the assays in which this compound has been evaluated are outlined below. These methodologies are based on standard in vitro antioxidant assays.

Peroxynitrite (ONOO⁻) Scavenging Assay

Principle: This assay measures the ability of a compound to inhibit the nitration of a fluorescent probe by peroxynitrite, which is a potent oxidizing and nitrating agent.

Methodology:

-

Reagents: Peroxynitrite solution, fluorescent probe (e.g., dihydrorhodamine 123), buffer solution (e.g., phosphate buffer, pH 7.4).

-

Procedure: a. A solution of the fluorescent probe in buffer is prepared. b. This compound is added to the probe solution at various concentrations. c. The reaction is initiated by the addition of peroxynitrite. d. The mixture is incubated for a specific period at a controlled temperature. e. The fluorescence intensity is measured using a fluorometer at appropriate excitation and emission wavelengths. f. The percentage of peroxynitrite scavenging is calculated by comparing the fluorescence of the sample with that of a control (without the test compound).

Nitric Oxide (NO·) Scavenging Assay

Principle: This assay evaluates the capacity of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside.

Methodology:

-

Reagents: Sodium nitroprusside solution, Griess reagent (for colorimetric detection of nitrite), buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure: a. Sodium nitroprusside in buffer is incubated with various concentrations of this compound. b. The mixture is exposed to a light source to induce the generation of nitric oxide. c. After a defined incubation period, an aliquot of the reaction mixture is mixed with Griess reagent. d. The absorbance of the resulting chromophore is measured using a spectrophotometer at approximately 540 nm. e. The degree of nitric oxide scavenging is determined by comparing the absorbance of the sample to that of a control.

Superoxide Anion (·O₂⁻) Scavenging Assay

Principle: This assay assesses the ability of a compound to inhibit the reduction of a detection reagent, such as nitroblue tetrazolium (NBT), by superoxide radicals generated through an enzymatic or non-enzymatic system.

Methodology:

-

Reagents: Superoxide generating system (e.g., phenazine methosulfate-NADH system or xanthine-xanthine oxidase system), NBT solution, buffer solution (e.g., Tris-HCl buffer, pH 8.0).

-

Procedure: a. The reaction mixture containing the superoxide generating system and NBT in buffer is prepared. b. This compound is added to the mixture at different concentrations. c. The reaction is initiated and allowed to proceed for a set time at a specific temperature. d. The formation of formazan from the reduction of NBT is measured spectrophotometrically at around 560 nm. e. The percentage of superoxide anion scavenging is calculated based on the reduction in absorbance in the presence of the test compound.

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways modulated by this compound have not been elucidated in the scientific literature. The following diagrams illustrate the general experimental workflows for assessing the antioxidant activities described.

References

Preliminary Toxicological Profile of 4'-Methoxypuerarin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicological information for 4'-Methoxypuerarin (also known as 4'-O-Methylpuerarin). It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound appears to be limited in publicly available literature. The information presented herein is based on Material Safety Data Sheets (MSDS) and studies on related compounds or extracts.

Introduction

This compound is an isoflavone glycoside found in the root of Pueraria lobata (Kudzu).[1] While the pharmacological properties of Pueraria lobata extracts and their primary constituent, puerarin, have been investigated, specific and detailed toxicological studies on this compound are not extensively documented. This guide provides a consolidation of the accessible preliminary safety data to aid researchers and drug development professionals in initial assessments.

Quantitative Toxicological Data

The available quantitative data is sparse and primarily derived from safety data sheets, which often lack the detail of peer-reviewed toxicological studies.

Table 1: Acute Oral Toxicity Data

| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |

| 4'-Methylpyridine (related structure) | Rat | Oral | 440 mg/kg |

Note: Data for a structurally related compound is provided for context due to the absence of a specific LD50 value for this compound in the searched literature.

Table 2: Hazard Classification

| Compound | Hazard Statement | Classification | Reference |

| 4'-O-Methylpuerarin | Harmful if swallowed | Acute toxicity, Oral (Category 4) | [2] |

| 4'-O-Methylpuerarin | Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of pure this compound are not available in the reviewed literature. However, a study on a combined herbal extract containing constituents of Pueraria lobata provides insight into the methodologies that could be applied.

Example Protocol: Acute and Sub-chronic Toxicity of a Pueraria lobata and Scutellaria baicalensis Extract in Rats

A safety evaluation of a mixed extract of Pueraria lobata and Scutellaria baicalensis roots was conducted in Sprague-Dawley rats.[3]

3.1.1. Acute Toxicity Study

-

Test Substance: A 30% ethanol extract of the dried roots of P. lobata and S. baicalensis.[3]

-

Animals: Male and female Sprague-Dawley rats.[3]

-

Administration: A single oral dose of 5000 mg/kg.[3]

-

Observation Period: 14 days.[3]

-

Parameters Observed: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings at the end of the observation period.[3]

-

Results: No mortality or significant toxicological changes were observed, suggesting an approximate lethal dose greater than 5000 mg/kg.[3]

3.1.2. 13-Week Sub-chronic Toxicity Study

-

Test Substance: A 30% ethanol extract of the dried roots of P. lobata and S. baicalensis.[3]

-

Animals: Male and female Sprague-Dawley rats.[3]

-

Administration: Repeated daily oral doses of 800, 2000, and 5000 mg/kg/day for 13 weeks.[3]

-

Recovery Period: A 4-week recovery period followed the treatment phase.[3]

-

Parameters Observed: Mortality, clinical signs, body weight, food consumption, ophthalmologic examination, urinalysis, hematology, serum biochemistry, organ weights, and histopathological examination.[3]

-

Results: No treatment-related deaths or adverse effects were noted on most parameters. Some changes in clinical signs, body weight, serum biochemistry, and histopathology were observed but were not considered toxicologically significant as they were reversible or attributed to the pharmacological effects of the extract. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be greater than 5000 mg/kg/day for both sexes.[3]

Genotoxicity and Other Toxicological Endpoints

Direct studies on the genotoxicity of this compound were not identified. Safety data sheets for 4'-O-Methylpuerarin do not indicate that it is a carcinogen according to IARC, ACGIH, NTP, or OSHA.[2]

Signaling Pathways and Experimental Workflows

No specific signaling pathways related to the toxicology of this compound have been described in the available literature. The following diagrams illustrate a general workflow for toxicological assessment, which would be applicable to the evaluation of this compound.

Caption: General workflow for the toxicological assessment of a test compound.

Caption: Logical progression for hazard identification in toxicological studies.

Conclusion

The available data on the toxicology of this compound is preliminary and incomplete. While safety data sheets indicate potential for acute oral toxicity and aquatic toxicity, comprehensive studies detailing dose-response relationships, target organ toxicities, and potential for genotoxicity or carcinogenicity are lacking in the public domain. The provided experimental protocols from a related herbal extract study offer a methodological framework for future, more specific toxicological evaluations of this compound. Researchers and drug development professionals should exercise caution and consider the necessity of conducting thorough safety assessments before proceeding with any application of this compound.

References

Commercial Suppliers and Technical Guide for High-Purity 4'-Methoxypuerarin

For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity 4'-Methoxypuerarin is crucial for advancing scientific inquiry. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, a proposed synthesis protocol, and an exploration of its likely biological signaling pathways.

Commercial Availability of High-Purity this compound

Several chemical suppliers offer this compound, also known as 4'-O-Methylpuerarin, for research purposes. The purity and available quantities can vary, so it is advisable to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| MedChemExpress | This compound | 92117-94-7 | C22H22O9 | >98% (typically) | Offers various quantities, from 1 mg upwards.[1] |

| ChemSrc | This compound | 92117-94-7 | C22H22O9 | Varies by supplier | A platform connecting multiple suppliers; purity and pricing may differ.[2] |

| DC Chemicals | 4'-O-Methylpuerarin | 92117-94-7 | C22H22O9 | Not specified | Price listed per 20mg. |

| Ambeed | This compound | 92117-94-7 | C22H22O9 | Not specified | Provides basic chemical properties. |

Note: The pricing and availability are subject to change. It is recommended to visit the suppliers' websites for the most up-to-date information.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 430.4 g/mol | [3] |

| Molecular Formula | C22H22O9 | [3] |

| CAS Number | 92117-94-7 | [3] |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [3] |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in DMSO and ethanol | General knowledge for isoflavonoids |

Experimental Protocols

Proposed Synthesis of this compound from Puerarin

While this compound is naturally present in Pueraria lobata, a common laboratory synthesis route involves the selective methylation of its parent compound, puerarin.[4][5][6] The following is a proposed protocol based on standard methylation procedures for phenolic compounds.

Objective: To synthesize this compound by selective O-methylation of the 4'-hydroxyl group of puerarin.

Materials:

-

Puerarin (high purity)

-

Dimethyl sulfate (DMS) or Methyl iodide (CH3I)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures)

Procedure:

-

Dissolution: Dissolve puerarin in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add a mild base, such as potassium carbonate, to the solution. The 4'-hydroxyl group is more acidic than the other hydroxyl groups and will be preferentially deprotonated. Stir the mixture at room temperature for 30-60 minutes.

-

Methylation: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 to 1.5 equivalents), to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (puerarin) is consumed.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 1M HCl to neutralize the excess base.

-